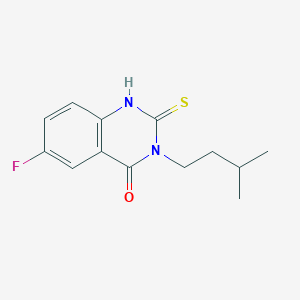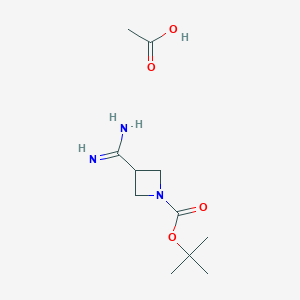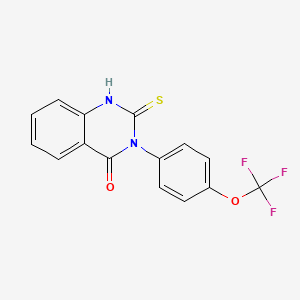
3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the pyrimidinyl group could participate in a variety of reactions typical for heterocyclic aromatic compounds .Aplicaciones Científicas De Investigación
Antifungal Properties
A novel series of compounds similar to 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has been developed, showing significant antifungal activities. For example, certain compounds in this series were found to be equipotent with miconazole against Cryptococcus neoformans, and showed comparable activities to miconazole against Aspergillus niger and Aspergillus flavus (Sangshetti & Shinde, 2011). Similarly, other derivatives have been synthesized and shown strong antimicrobial activity, indicating potential use in combating fungal infections (Krolenko et al., 2016).
Design and Optimization for Receptor Agonists
These compounds have been used in the design and optimization of receptor agonists. For instance, a study focused on optimizing a novel G protein-coupled receptor 119 (GPR119) agonist, leading to the identification of a potent and orally bioavailable GPR119 agonist (Kubo et al., 2021). This suggests potential applications in therapeutic areas where GPR119 is a target.
Antimicrobial and Antibacterial Studies
Various synthesized derivatives have displayed considerable antimicrobial and antibacterial properties. For instance, some compounds showed moderate to potent antibacterial activity, highlighting their potential as leads for developing new antibacterial agents (Khalid et al., 2016). Additionally, the study of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with similar structures demonstrated potent 5-HT2 antagonist activity, which could have implications in developing treatments for certain neurological disorders (Watanabe et al., 1992).
Applications in Agriculture
There's also potential application in agriculture, such as fungicidal activities against phytopathogenic fungi. Compounds from this chemical series have shown excellent fungicidal activities and could serve as effective agents in controlling plant diseases (Nam et al., 2012).
Potential Antitumor Activity
Some derivatives have been evaluated for their antitumor activity. For example, certain pyrimidinyl pyrazole derivatives showed significant cytotoxic activity against several tumor cell lines, indicating their potential in cancer therapy (Naito et al., 2005).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-5-(4-piperidin-1-ylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-14-7-3-2-6-12(14)15-21-17(24-22-15)13-10-19-11-20-16(13)23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJARROGKSXZRGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2410577.png)
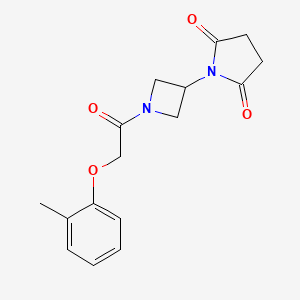
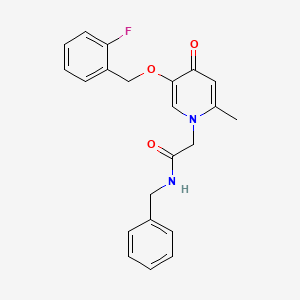
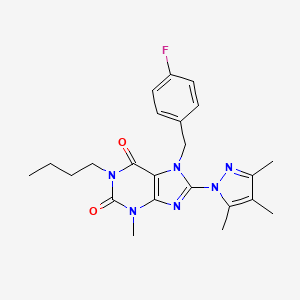
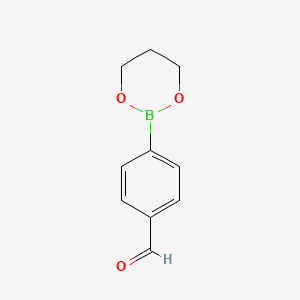
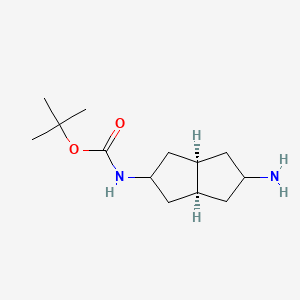
![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B2410590.png)
![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2410592.png)
